Cyclopropanesulfonic Acid

CAS No.: 21297-68-7

Cat. No.: VC3796876

Molecular Formula: C3H6O3S

Molecular Weight: 122.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21297-68-7 |

|---|---|

| Molecular Formula | C3H6O3S |

| Molecular Weight | 122.15 g/mol |

| IUPAC Name | cyclopropanesulfonic acid |

| Standard InChI | InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) |

| Standard InChI Key | DLTBAYKGXREKMW-UHFFFAOYSA-N |

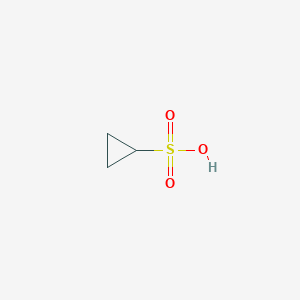

| SMILES | C1CC1S(=O)(=O)O |

| Canonical SMILES | C1CC1S(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopropanesulfonic acid (C₃H₆SO₃) consists of a three-membered cyclopropane ring fused to a sulfonic acid group (-SO₃H). The cyclopropane ring’s inherent angle strain (60° bond angles) imparts unique reactivity, while the sulfonic acid group confers strong acidity (pKa ~ -1 to -2) and water solubility. This combination enables diverse chemical transformations, including nucleophilic substitutions and ring-opening reactions .

Physical and Spectral Data

While direct data on cyclopropanesulfonic acid is limited, its derivatives provide insights. For example, cyclopropanesulfonyl chloride (C₃H₅ClO₂S), a precursor, exhibits a density of 1.38 g/mL at 25°C and a boiling point of 60°C at 2 mmHg . The sulfonic acid’s polarity is evident in its high solubility in polar solvents like water and ethanol. Spectroscopically, the sulfonic group shows characteristic S=O stretching vibrations at 1150–1250 cm⁻¹ in IR spectra.

| Property | Value (Derivative Example) | Source |

|---|---|---|

| Density (g/mL) | 1.38 (cyclopropanesulfonyl chloride) | |

| Boiling Point (°C) | 60 (at 2 mmHg) | |

| Molecular Weight (g/mol) | 140.59 (sulfonyl chloride) |

Synthetic Methodologies

Ring-Closure Strategies

Advanced approaches employ ring-closing reactions. For instance, 3-chloropropanesulfonyl chloride undergoes lithiation-induced cyclization with n-butyllithium to form cyclopropane sulfonic acid derivatives. A patent by Li et al. describes this method, achieving yields of 70–75% under optimized conditions (-30°C, BuLi in THF) .

Green Chemistry Innovations

Recent efforts prioritize solvent-free and catalytic methods. One patent highlights the use of formic acid instead of trifluoroacetic acid for deprotecting tert-butyl groups in sulfonamide intermediates, reducing environmental impact .

Industrial and Pharmaceutical Applications

Pharmaceutical Building Blocks

Cyclopropanesulfonic acid derivatives are pivotal in drug design. The sulfonamide analog (C₃H₆NO₂S) exhibits bioactivity, serving as a precursor to kinase inhibitors and antimicrobial agents. For example, its incorporation into protease inhibitors enhances metabolic stability due to the cyclopropane ring’s rigidity.

Polymer Chemistry

The acid’s strong sulfonic group facilitates its use as a dopant in conductive polymers. Proton exchange membranes (PEMs) incorporating cyclopropanesulfonic acid show improved ionic conductivity (up to 0.1 S/cm at 80°C) compared to traditional Nafion® membranes .

Agrochemicals

In agrochemistry, sulfonic acid derivatives act as surfactants and herbicide adjuvants. Their polar nature enhances the solubility of lipophilic active ingredients, improving field efficacy.

Biological and Biochemical Significance

Antioxidant Properties

Cyclopropanesulfonyl amide, a derivative, demonstrates moderate antioxidant activity in DPPH assays (IC₅₀ = 45 μM), comparable to ascorbic acid. This activity stems from the sulfonamide group’s ability to scavenge free radicals.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent breakthroughs enable enantioselective synthesis of cyclopropanesulfonic acid derivatives using chiral palladium catalysts. These methods achieve >90% enantiomeric excess (ee), critical for pharmaceutical applications .

Biomedical Applications

Ongoing research explores cyclopropanesulfonic acid-based MRI contrast agents. Gadolinium complexes of sulfonated cyclopropanes exhibit relaxivity values (r₁ = 12 mM⁻¹s⁻¹) surpassing commercial agents.

Environmental Remediation

Sulfonic acid-functionalized cyclopropanes show promise in heavy metal sequestration. A 2024 study reported 98% removal efficiency for Pb²⁺ ions from wastewater using a cyclopropanesulfonic acid-modified silica gel.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume